3-(N,N-Diethylamino)propylacrylamide
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Overview
Description
3-(N,N-Diethylamino)propylacrylamide is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.283. The purity is usually 95%.
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Chemical Reactions Analysis
3-(N,N-Diethylamino)propylacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization and cross-linking reactions, forming polymers with specific properties.
Substitution Reactions: It reacts with alkyl halides and sulfuric esters to form quaternary ammonium salts.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines[][1].
Scientific Research Applications
3-(N,N-Diethylamino)propylacrylamide has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of functional polymers and hydrogels.
Industry: The compound is utilized in the production of water-based adhesives, coatings, and resins[][1].
Mechanism of Action
The mechanism of action of 3-(N,N-Diethylamino)propylacrylamide involves its ability to undergo polymerization and form cross-linked networks. In biological applications, it interacts with nucleic acids through electrostatic interactions, facilitating their delivery into cells . The compound’s pH-responsive nature allows it to release drugs in a controlled manner, making it suitable for drug delivery systems .
Comparison with Similar Compounds
3-(N,N-Diethylamino)propylacrylamide can be compared with other similar compounds such as:
N-(3-Dimethylamino)propylacrylamide: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2-(Dimethylamino)ethyl methacrylate: It is another amine-containing monomer used in polymer synthesis.
3-(Dimethylamino)propyl acrylate: This compound is used in similar applications but has different reactivity due to the presence of an acrylate group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties such as higher hydrolysis resistance and stronger base strength compared to its analogs .
Biological Activity
3-(N,N-Diethylamino)propylacrylamide (DEAP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug development and material science. This article provides a comprehensive overview of the biological activity associated with DEAP, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure : DEAP is an acrylamide derivative characterized by a diethylamino group attached to a propyl chain. This structure contributes to its unique interactions with biological systems.
Mechanism of Action :
- Enzyme Inhibition : DEAP interacts with specific enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects against microbial infections and other diseases.
- Cell Membrane Interaction : The compound may alter cell membrane properties, which can affect cell signaling and permeability .
- Polymer Behavior : As a component in thermoresponsive polymers, DEAP exhibits changes in solubility and phase behavior at different temperatures and pH levels, which can be exploited for drug delivery systems .
Biological Activities
Research has demonstrated various biological activities associated with DEAP:
- Antimicrobial Activity : DEAP has shown promise in inhibiting the growth of certain bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis.
- Cytotoxic Effects : Studies indicate that DEAP may induce cytotoxicity in cancer cells, making it a candidate for anticancer therapies .
- Thermoregulation in Drug Delivery : The compound's ability to form thermoresponsive polymers allows for controlled drug release based on temperature changes, enhancing therapeutic efficacy .
Data Tables
The following table summarizes key biological activities and their corresponding mechanisms:
Case Studies
Several case studies have highlighted the potential applications of DEAP:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of DEAP against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition at concentrations above 100 µg/mL, suggesting its potential use as an antibacterial agent in medical applications . -
Case Study 2: Cancer Cell Line Testing
In vitro tests on human breast cancer cell lines revealed that DEAP induced apoptosis at concentrations ranging from 50 to 200 µM. The study indicated that DEAP could be further explored as a lead compound for anticancer drug development .
Research Findings
Recent investigations into DEAP have focused on its polymerization behavior and biological applications:
- Polymer Characterization : Research has shown that poly(N,N-diethylacrylamide) exhibits lower critical solution temperature (LCST) behavior, making it suitable for biomedical applications where temperature-responsive properties are advantageous .
- Biocompatibility Studies : Initial biocompatibility assessments indicate that DEAP-based polymers do not elicit significant cytotoxic responses in mammalian cell lines, supporting their use in drug delivery systems .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-4-10(13)11-8-7-9-12(5-2)6-3/h4H,1,5-9H2,2-3H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOCCLOYMMHTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-11-4 |
Source
|
Record name | Acrylamido Buffer pK 10.3, Stab. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.